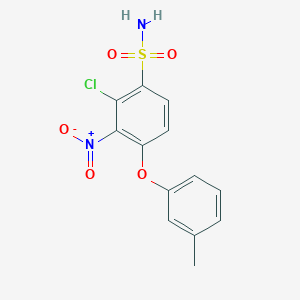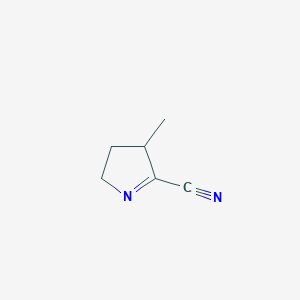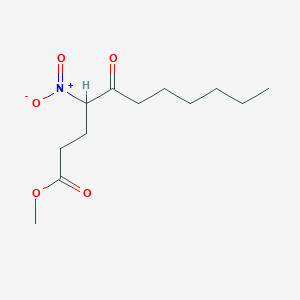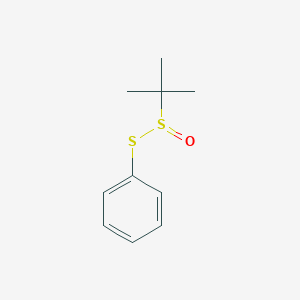![molecular formula C19H21O2P B14394796 [(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 87512-44-5](/img/structure/B14394796.png)
[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the 7-oxabicyclo[4.1.0]heptane core.
Introduction of the Phosphine Oxide Group: The next step involves the introduction of the diphenylphosphine oxide group. This can be achieved through a reaction with diphenylphosphine oxide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of phosphine derivatives with various substituents.
Applications De Recherche Scientifique
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its reactive phosphorus center. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with similar structural features but different functional groups.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: A silane derivative with applications in material science.
Uniqueness
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane is unique due to its combination of a bicyclic structure and a diphenylphosphine oxide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
87512-44-5 |
|---|---|
Formule moléculaire |
C19H21O2P |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
1-(diphenylphosphorylmethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C19H21O2P/c20-22(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-19-14-8-7-13-18(19)21-19/h1-6,9-12,18H,7-8,13-15H2 |
Clé InChI |
OFOPTNBFSROXAS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)O2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)

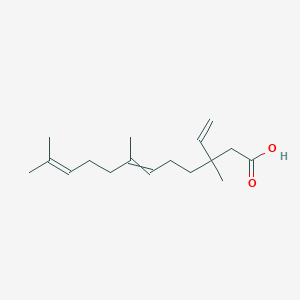
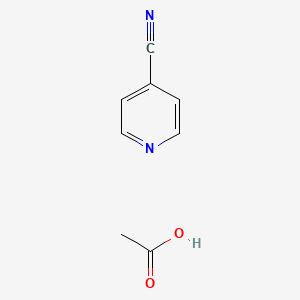


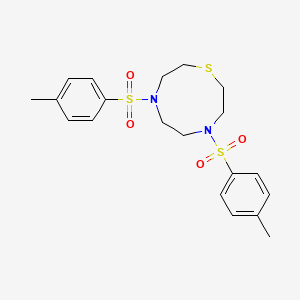
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
